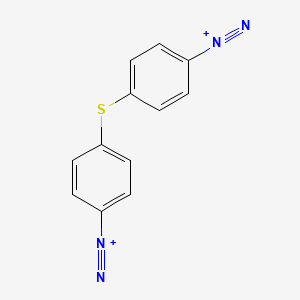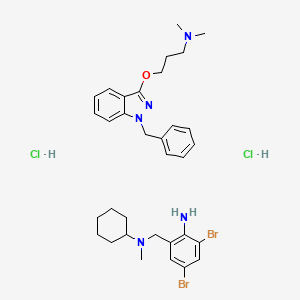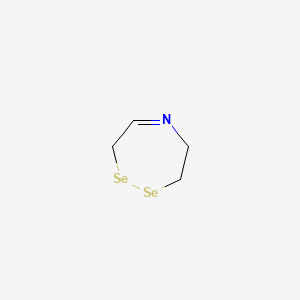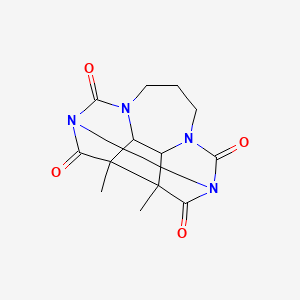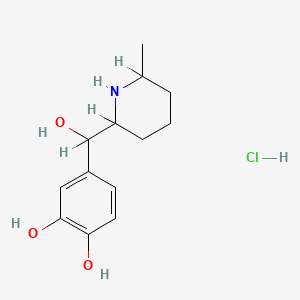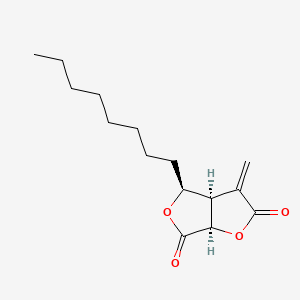
2-Oxoticlopidine
Overview
Description
2-Oxoticlopidine is a chemical compound with the molecular formula C14H14ClNOS. It is a metabolite of ticlopidine, a well-known antiplatelet drug. The compound belongs to the class of piperidines and is characterized by the presence of a thieno[3,2-c]pyridin-2-one structure with a chlorophenyl group attached .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxoticlopidine typically involves the oxidation of ticlopidine. The process can be carried out using various oxidizing agents. One common method involves the use of cytochrome P450 enzymes, which facilitate the oxidation of the thiophene ring in ticlopidine to form this compound . The reaction conditions generally include the presence of a suitable solvent and controlled temperature to ensure the desired conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of biocatalysts or chemical oxidants to achieve efficient conversion. The reaction parameters, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity. The product is then purified using standard techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Oxoticlopidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: The chlorophenyl group in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes and chemical oxidants like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of this compound, as well as substituted derivatives depending on the reagents used .
Scientific Research Applications
2-Oxoticlopidine has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving the metabolism of ticlopidine and related compounds.
Biology: The compound is studied for its role in biological systems, particularly in the context of its metabolic pathways.
Medicine: Research focuses on its pharmacological effects and potential therapeutic applications.
Industry: It is used in the development of new drugs and in the study of drug metabolism and pharmacokinetics
Mechanism of Action
2-Oxoticlopidine exerts its effects by inhibiting platelet aggregation. The active metabolite of ticlopidine, which includes this compound, prevents the binding of adenosine diphosphate to its platelet receptor. This inhibition impairs the activation of the glycoprotein GPIIb/IIIa complex, thereby reducing platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Ticlopidine: The parent compound from which 2-Oxoticlopidine is derived.
Clopidogrel: Another antiplatelet drug with a similar mechanism of action.
Prasugrel: A related compound with enhanced pharmacological properties.
Uniqueness
This compound is unique due to its specific structure and its role as a metabolite of ticlopidine. Its distinct chemical properties and metabolic pathways differentiate it from other similar compounds .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c15-12-4-2-1-3-10(12)8-16-6-5-13-11(9-16)7-14(17)18-13/h1-4,7,13H,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZQIXWGIZIETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=O)SC21)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601003423 | |
| Record name | 5-[(2-Chlorophenyl)methyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83427-51-4 | |
| Record name | Pcr 3787 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083427514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(2-Chlorophenyl)methyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


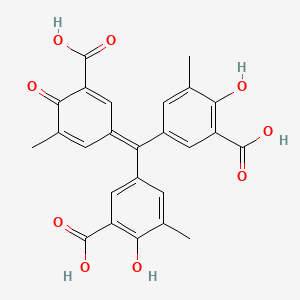
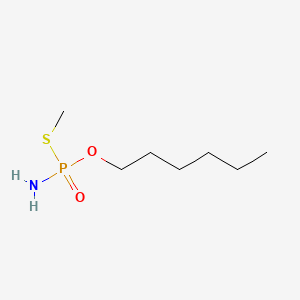
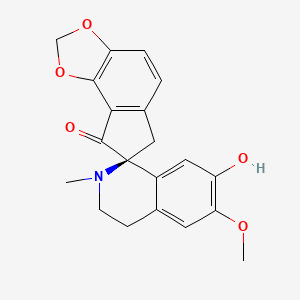
![3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one](/img/structure/B1208681.png)

